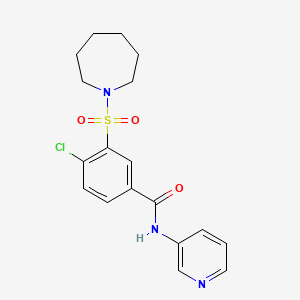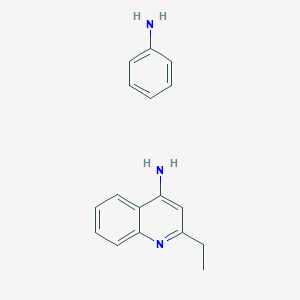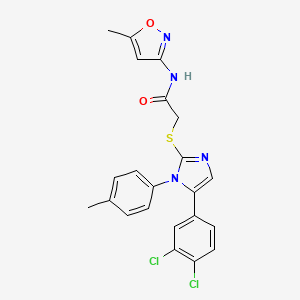![molecular formula C14H11Cl2NO4S B2483049 N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine CAS No. 532430-58-3](/img/structure/B2483049.png)
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves controlled reactions under specific conditions. For instance, coordination polymers containing similar ligands are prepared by tuning reaction conditions such as pH, temperature, and starting materials, demonstrating the structural diversity achievable through meticulous synthetic approaches (Ma et al., 2008). These methodologies highlight the complex synthetic routes possible for compounds like N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine, showcasing the importance of reaction conditions in determining the final product's structure and properties.
Molecular Structure Analysis
Structural analysis of similar compounds reveals a range of coordination polymers with varying dimensionalities, from one-dimensional chains to three-dimensional networks, enabled by the versatile ligands involved (Ma et al., 2008). X-ray crystallography provides insights into the molecular geometry, showing how ligands act as bridges between metal ions to form intricate structures. This level of structural diversity underscores the compound's potential for forming various coordination architectures, which could be leveraged in materials science and catalysis.
Chemical Reactions and Properties
Chemical reactions involving similar sulfonamide and glycine derivatives are utilized in the synthesis of complex molecules, demonstrating the reactivity and versatility of these compounds (Li & Zhao, 2006). For instance, reactions with allyltributyltin promoted by polymer-supported sulfonamide of N-glycine showcase the potential for creating highly stereoselective syntheses, crucial for pharmaceutical applications.
Physical Properties Analysis
The physical properties of compounds containing similar functional groups, such as solubility, melting point, and crystalline structure, are often determined through X-ray diffraction and thermal analysis (Wang et al., 2010). These studies provide valuable information on the stability and behavior of such compounds under various conditions, essential for their application in material science and engineering.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the applications of N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine. Studies on similar compounds reveal how variations in structure can influence their chemical behavior, impacting their potential uses in catalysis, drug design, and materials science (Li et al., 2018).
Aplicaciones Científicas De Investigación
1. Crystal Engineering and Supramolecular Chemistry
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine has been utilized in the synthesis and structure determination of novel flexible multidentate ligands for crystal engineering. These compounds have shown potential in forming complex structures like dinuclear complexes and copper(II) complexes with unique properties and interactions, such as weak antiferromagnetic interactions and unique π–π stacking interactions (Ma et al., 2008).
2. Coordination Polymers and Structural Diversity
The compound has been a key component in the construction of coordination polymers with varying structural architectures, ranging from one-dimensional to three-dimensional structures. These polymers display a range of interesting properties, including different pore structures and potential applications in materials science (Ma et al., 2008).
3. Complex Formation with Lead(II)
Research has demonstrated the ability of N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine to form complexes with lead(II), resulting in unique one-dimensional chain and two-dimensional layer structures. These findings are significant for understanding the coordination chemistry of lead with organic ligands (Wen & Yuan, 2010).
4. Insecticidal Activity
The compound has been used as a precursor in the synthesis of pyrrole-3-carbonitrile derivatives, showing potential insecticidal activities. This application highlights its role in the development of novel agrochemicals (Shang-cheng, 2004).
5. Aldose Reductase Inhibition
As an analogue of simple (phenylsulfonyl)glycines, the compound has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests its possible application in therapeutic strategies for diabetes management (Mayfield & Deruiter, 1987).
6. Development of Factor Xa Inhibitors
It has been part of the discovery process for glycine and related amino acid-based inhibitors of Factor Xa, an important target in the development of anticoagulant drugs. This research contributes to the field of cardiovascular therapeutics (Kohrt et al., 2006).
7. Antiviral Activity
The compound has been used in synthesizing sulfonamide derivatives with demonstrated antiviral activities. This indicates its potential in the development of new antiviral agents (Chen et al., 2010).
8. Drug Discovery and Molecular Docking
Research involving glycine-based sulfonamide derivatives, including the compound , has explored their use in drug discovery, molecular docking studies, and biological investigations, suggesting its relevance in pharmaceutical research (Shafieyoon et al., 2019).
Propiedades
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXIYMQPVQZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

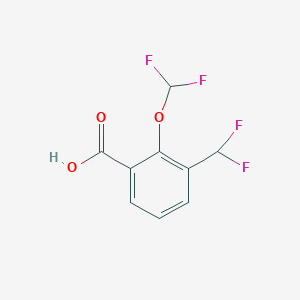
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
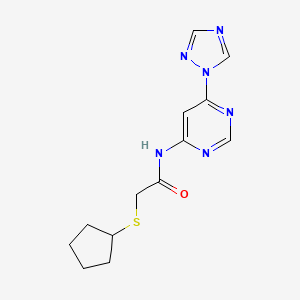

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)
